molecular formula C21H21NO4 B4698270 butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No. B4698270
M. Wt: 351.4 g/mol
InChI Key: ZORASBZKRKQGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In plant pathogens, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been shown to inhibit the activity of chitinases, which are involved in the degradation of chitin in the cell wall.
Biochemical and Physiological Effects
butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been shown to have various biochemical and physiological effects, depending on the application and concentration. In cancer cells, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been shown to induce apoptosis and inhibit cell proliferation. In plant pathogens, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been shown to inhibit spore germination and mycelial growth. In water treatment, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been shown to adsorb heavy metals such as lead and cadmium.

Advantages and Limitations for Lab Experiments

Butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has several advantages for lab experiments, including its low toxicity and high stability. However, its limited solubility in water and organic solvents can make it difficult to work with in certain applications. Additionally, its relatively high cost may limit its use in some experiments.

Future Directions

There are several potential future directions for the study of butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate. In medicine, further research is needed to fully understand its anti-inflammatory and anti-cancer properties and to develop new drugs based on its structure. In agriculture, further research is needed to optimize its use as a pesticide and to develop new compounds based on its structure. In environmental science, further research is needed to explore its potential use in water treatment and to develop new materials based on its adsorption properties.
Conclusion
Butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a chemical compound with potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new compounds based on its structure.

Scientific Research Applications

Butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has been studied for its potential use in water treatment due to its ability to adsorb heavy metals.

properties

IUPAC Name

butyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-4-13-25-21(24)15-9-11-16(12-10-15)22-20(23)19-14(2)17-7-5-6-8-18(17)26-19/h5-12H,3-4,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORASBZKRKQGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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